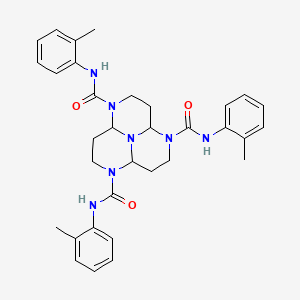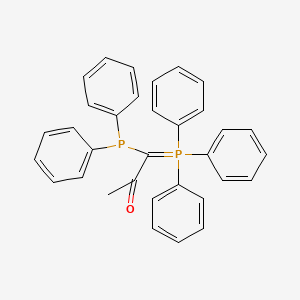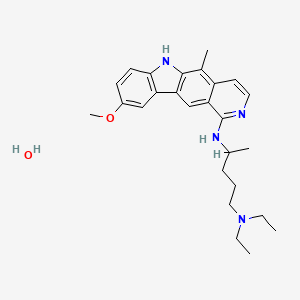
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate is a complex organic compound belonging to the class of pyridocarbazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazole derivatives typically involves the cyclization of substituted indolin-3-ones. One common method includes the acid-catalyzed cyclization of 5-bromo- and 5-amino-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethylidene}-indolin-3-ones . This reaction is often carried out under oxidative conditions to facilitate ring closure, leading to the formation of the pyridocarbazole core structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrido(4,3-b)carbazole derivatives undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: These compounds show promise as antitumor agents due to their ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for their role in modulating biological pathways and cellular processes.
Mecanismo De Acción
The mechanism of action of 6H-Pyrido(4,3-b)carbazole derivatives involves their interaction with molecular targets such as DNA and enzymes. These compounds can intercalate into DNA, disrupting its structure and function. Additionally, they inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: A well-known pyridocarbazole with potent antitumor activity.
9-Methoxyellipticine: Another derivative with similar structural features and biological activity.
Uniqueness
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate stands out due to its specific substitution pattern, which may confer unique biological properties and enhance its efficacy in certain applications .
Propiedades
Número CAS |
74861-78-2 |
|---|---|
Fórmula molecular |
C26H36N4O2 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
1-N,1-N-diethyl-4-N-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)pentane-1,4-diamine;hydrate |
InChI |
InChI=1S/C26H34N4O.H2O/c1-6-30(7-2)14-8-9-17(3)28-26-23-16-22-21-15-19(31-5)10-11-24(21)29-25(22)18(4)20(23)12-13-27-26;/h10-13,15-17,29H,6-9,14H2,1-5H3,(H,27,28);1H2 |
Clave InChI |
FDROEDMWRTWEQU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)OC)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
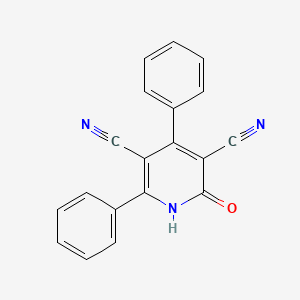
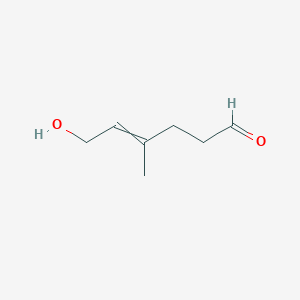
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

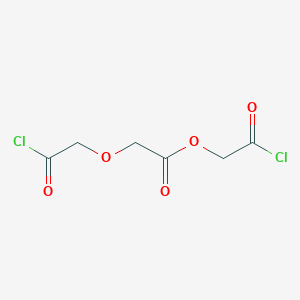
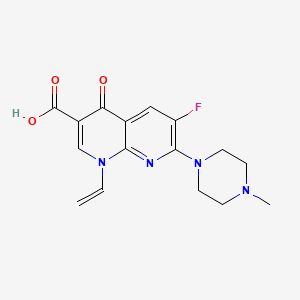

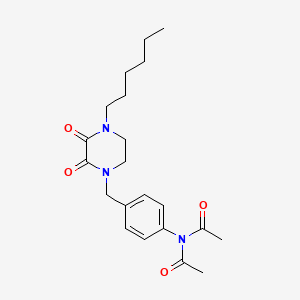

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)

